3'-Fluoro-3'-deoxythymidine 5'-monophosphate

Description

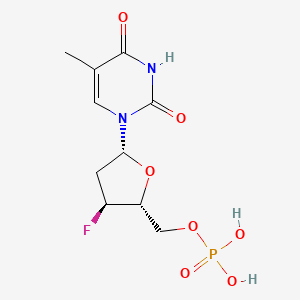

3'-Fluoro-3'-deoxythymidine 5'-monophosphate (CAS No. 25520-83-6) is a thymidine analog characterized by a fluorine substitution at the 3' position of the deoxyribose sugar and a monophosphate group at the 5' position. Its molecular formula is C₁₀H₁₄FN₂O₇P, with a molecular weight of 324.2 g/mol . This compound is a naturally occurring metabolite identified in Streptomyces albus, S. lividans, and S. anthocyanicus . It serves as a critical intermediate in the metabolism of 3'-fluoro-3'-deoxythymidine (FLT), a positron emission tomography (PET) tracer used to image cellular proliferation in malignancies such as lymphoma .

Properties

IUPAC Name |

[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN2O7P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCAVPJXJISBOA-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25520-83-6 | |

| Record name | 3'-Fluoro-3'-deoxythymidine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoro-3'-deoxythymidine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-FLUORO-3'-DEOXYTHYMIDINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6W0IAP44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate typically involves the fluorination of thymidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions, often in the presence of a base like pyridine, to facilitate the substitution of the hydroxyl group with a fluorine atom at the 3’ position .

Industrial Production Methods

Industrial production of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3’-deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.

Phosphorylation: The compound can be phosphorylated to form higher-order phosphates.

Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.

Bases: Pyridine, triethylamine.

Solvents: Anhydrous dichloromethane, acetonitrile.

Major Products Formed

Substitution Products: Formation of various fluorinated nucleotides.

Phosphorylation Products: Higher-order phosphates such as diphosphates and triphosphates.

Hydrolysis Products: Dephosphorylated nucleosides.

Scientific Research Applications

3’-Fluoro-3’-deoxythymidine 5’-monophosphate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations

Mechanism of Action

The mechanism of action of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate involves its incorporation into DNA during replication. The presence of the fluorine atom at the 3’ position disrupts the normal base-pairing and elongation process, leading to chain termination. This inhibition of DNA synthesis is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

The structural and functional analogs of 3'-Fluoro-3'-deoxythymidine 5'-monophosphate include:

3'-Azido-3'-deoxythymidine 5'-monophosphate (AZT-MP)

3'-Amino-3'-deoxythymidine 5'-monophosphate (AMT-MP)

Thymidine 5'-monophosphate (5'-dTMP)

Cyclic dTMP (cdTMP)

Structural Comparison

Key Observations :

- The 3' substituent (F, N₃, NH₂, or OH) dictates interactions with kinases, polymerases, and stability.

- AZT-MP and AMT-MP are synthetic analogs with antiviral and cytotoxic profiles, while 3'-Fluoro-3'-dTMP has diagnostic applications .

Metabolic Pathways and Phosphorylation Efficiency

- 3'-Fluoro-3'-dTMP: Derived from FLT via phosphorylation by thymidine kinase (TK1). FLT is efficiently phosphorylated to its monophosphate in proliferating cells, enabling PET imaging .

- AZT-MP : Phosphorylated by cytosolic thymidine kinase (Km = 3.0 µM, 60% efficiency relative to thymidine). Further phosphorylation to AZT-TP is inefficient due to poor substrate recognition by thymidylate kinase (Km = 8.6 µM vs. 4.1 µM for dTMP) .

- AMT-MP : A toxic metabolite of AZT, formed via thiol-mediated reduction. It is a potent inhibitor of DNA polymerase δ exonuclease (>50% inhibition at 100 µM) .

- cdTMP : Generated enzymatically from dTMP; regulates stress signaling pathways in plants .

Phosphorylation Efficiency Ranking :

5'-dTMP > 3'-Fluoro-3'-dTMP ≈ AZT-MP > AMT-MP

Enzyme Interactions and Inhibitory Effects

Mechanistic Insights :

- AZT-MP and AMT-MP disrupt DNA repair by inhibiting 3'→5' exonuclease activity, leading to mutagenesis .

- 3'-Fluoro-3'-dTMP incorporation into DNA terminates elongation, but its primary role is diagnostic rather than therapeutic .

Stability and Degradation

- AZT-MP: Degraded by thiols (e.g., dithiothreitol) to multiple products, including 3'-amino-3'-dTMP and cyclic phosphates .

- 3'-Fluoro-3'-dTMP : Fluorine substitution enhances metabolic stability compared to AZT-MP, reducing susceptibility to reductive cleavage .

- cdTMP : Hydrolyzed by phosphodiesterases to 5'-dTMP, modulating cyclic nucleotide signaling .

Biological Activity

3'-Fluoro-3'-deoxythymidine 5'-monophosphate (FLT) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article reviews the biological activity of FLT, focusing on its mechanisms, effects on cellular processes, and implications in clinical settings.

- Chemical Formula : CHFNOP

- Molecular Weight : 324.20 g/mol

- DrugBank ID : DB03195

FLT is a structural analog of thymidine, which is critical for DNA synthesis. The incorporation of a fluorine atom at the 3' position alters its phosphorylation and metabolic pathways, leading to unique biological effects:

- Thymidylate Synthase Inhibition : FLT has been shown to inhibit thymidylate synthase (TS), an enzyme essential for DNA synthesis. This inhibition can lead to increased uptake of FLT in cells, particularly when combined with agents like 5-fluorouracil (5-FU), which also targets TS .

- Cellular Uptake Mechanisms : The uptake of FLT is mediated by thymidine kinase-1 (TK1) and equilibrative nucleoside transporters (ENTs). Studies indicate that increased TK1 activity correlates with enhanced FLT uptake, especially in proliferating tumor cells .

Case Studies and Research Findings

- Anti-Cancer Efficacy : In vitro studies have demonstrated that FLT exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research on A549 lung cancer cells showed that FLT uptake was significantly enhanced following treatment with 5-FU, suggesting a synergistic effect in targeting TS .

- Positron Emission Tomography (PET) : FLT has been utilized as a radiotracer in PET imaging to assess tumor proliferation and therapeutic response. Its uptake reflects TS activity, making it a valuable tool for monitoring treatment efficacy in cancer patients .

Antiviral Activity

FLT has also been investigated for its antiviral properties, particularly against HIV:

- HIV-1 Inhibition : Clinical trials have indicated that FLT demonstrates anti-HIV activity by inhibiting viral replication. It acts as a substrate for viral reverse transcriptase, thereby interfering with viral DNA synthesis .

Biological Assays and Testing Methods

The evaluation of FLT's biological activity involves various assays:

| Assay Type | Purpose | Limitations |

|---|---|---|

| MTT Assay | Cytotoxicity testing | May be affected by test compounds |

| Colony Formation Assay | Assessing anchorage-independent growth | Requires specific culture conditions |

| Flow Cytometry | Cell cycle analysis | Complex data interpretation |

| Apoptosis Detection | Measuring cell death | Requires precise timing and controls |

Q & A

Basic Research Questions

Q. How can the structural identity of 3'-Fluoro-3'-deoxythymidine 5'-monophosphate be confirmed in synthesized batches?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F-NMR) to confirm the fluorinated thymidine backbone and phosphate group positioning. Mass spectrometry (MS) should validate the molecular weight (291.2 g/mol for the sodium salt variant, as per CAS 25520-83-6 ). High-performance liquid chromatography (HPLC) with UV detection at 260 nm can assess purity, referencing retention times against authenticated standards .

Q. What are the primary biochemical pathways for synthesizing this compound?

- Methodology : Start with 3'-fluoro-3'-deoxythymidine as the nucleoside precursor. Phosphorylation to the monophosphate form can be achieved via chemical methods (e.g., phosphoramidite coupling ) or enzymatic approaches using thymidine kinase (TK1), which has demonstrated activity on fluorinated analogs . Purification steps should include ion-exchange chromatography to isolate the monophosphate from unreacted nucleosides and byproducts .

Q. How does this compound differ functionally from non-fluorinated thymidine monophosphates?

- Methodology : Compare substrate specificity using thymidylate kinase (TMPK) activity assays. Fluorination at the 3' position sterically hinders phosphorylation to the diphosphate form, as observed in AZT monophosphate studies, where the apparent Km for TMPK increased 2-fold compared to dTMP . Monitor intracellular dTTP levels via LC-MS to assess competitive inhibition of endogenous nucleotide synthesis .

Advanced Research Questions

Q. How can researchers optimize the enzymatic conversion of this compound to its triphosphate form for antiviral studies?

- Methodology : Use a multi-step enzymatic cascade:

- Step 1 : Phosphorylate the monophosphate to the diphosphate using recombinant TMPK, noting its low catalytic efficiency (0.3% of dTMP phosphorylation rate ).

- Step 2 : Convert the diphosphate to the triphosphate via nucleoside diphosphate kinase (NDPK), with ATP as a phosphate donor.

- Step 3 : Quantify triphosphate levels using radiometric assays or competitive binding studies with HIV reverse transcriptase (RT), which has 100-fold higher affinity for fluorinated triphosphates than cellular DNA polymerases .

Q. What experimental designs resolve contradictions in reported cellular uptake and retention of fluorinated thymidine analogs like FLT?

- Methodology :

- Variable Control : Account for thymidine kinase 1 (TK1) expression levels, which fluctuate with cell cycle phase (S-phase-specific activity ). Use synchronized cell cultures or flow cytometry to correlate FLT uptake with cell cycle markers (e.g., Ki-67).

- Competitive Inhibition : Co-administer thymidine or 5-fluorouracil (5-FU) to assess salvage pathway modulation. 5-FU increases FLT retention by inhibiting thymidylate synthase (TS), as shown in tumor cell models .

- Imaging Validation : Cross-validate in vitro findings with in vivo PET imaging, ensuring tracer kinetics account for blood-brain barrier permeability and tissue-specific TK1 activity .

Q. How do prodrug strategies enhance the delivery of this compound in targeted tissues?

- Methodology : Design prodrugs with lipophilic masking groups (e.g., cycloSaligenyl phosphotriesters ) to improve membrane permeability. Upon intracellular entry, esterases or phosphatases release the active monophosphate. Validate using:

- Stability Assays : Measure prodrug half-life in plasma vs. cytosolic extracts.

- Metabolite Tracking : Use radiolabeled analogs (e.g., ¹²⁵I-labeled FLT ) to quantify monophosphate release via autoradiography or LC-MS.

- In Vivo Efficacy : Test in HIV-infected humanized mouse models, comparing viral load reduction and cytotoxicity to non-prodrug formulations .

Q. What mechanisms explain the selective toxicity of fluorinated thymidine analogs toward viral polymerases over host enzymes?

- Methodology : Conduct structural biology studies (X-ray crystallography or cryo-EM) to compare binding modes of 3'-Fluoro-3'-deoxythymidine triphosphate with HIV RT vs. human DNA polymerase α. Fluorine’s electronegativity and steric effects disrupt RT’s active site geometry, leading to chain termination. Kinetic assays (e.g., Ki and IC50) quantify selectivity, as demonstrated for AZT triphosphate’s 100-fold higher potency against HIV RT .

Data Contradiction Analysis

Q. Why do studies report conflicting phosphorylation efficiencies of this compound across cell lines?

- Resolution : Variability arises from differences in TK1 isoform expression and cell cycle synchronization. For example, hematopoietic cells exhibit higher TK1 activity than quiescent fibroblasts . Standardize assays by:

- Using TK1-overexpressing cell lines (e.g., HEK293-TK1).

- Pre-treating cells with mitogens (e.g., phytohemagglutinin) to induce S-phase entry .

- Reporting Vmax and Km values normalized to TK1 protein levels (via Western blot) .

Methodological Best Practices

Q. What protocols ensure reliable quantification of intracellular 3'-Fluoro-3'-deoxythymidine triphosphate levels?

- Protocol :

- Cell Lysis : Use ice-cold 60% methanol to precipitate proteins while preserving nucleotides.

- Extraction : Separate phosphorylated metabolites via anion-exchange chromatography (e.g., Q-Sepharose).

- Detection : Employ tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ¹³C-thymidine triphosphate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.